Comparative In Vitro Formation Rates: Norcotinine N-Oxide vs. Cotinine N-Oxide
In marmoset lung homogenates, the rate of formation of cotinine N-oxide (CNO) is quantified at 0.7% of the substrate nicotine, which is comparable to the formation rate of norcotinine (NORC) at 0.9%. This establishes a similar, albeit low, metabolic flux for the precursor of (R,S)-Norcotinine N-Oxide [1]. While the direct formation rate of norcotinine N-oxide from norcotinine is not quantified in this study, the comparable generation of its parent compound (norcotinine) and cotinine N-oxide highlights that both N-oxide pathways operate at similarly low yields in this specific tissue model, contrasting sharply with the major pathway leading to cotinine (6.4%) in hepatic tissue [1].
| Evidence Dimension | In vitro metabolite formation (% of substrate nicotine) |
|---|---|
| Target Compound Data | Norcotinine (precursor to Norcotinine N-Oxide): 0.9% |
| Comparator Or Baseline | Cotinine N-Oxide: 0.7%; Cotinine: 6.4% |
| Quantified Difference | Formation of the precursor (norcotinine) is 0.9% vs. 6.4% for the major metabolite cotinine. |
| Conditions | Marmoset lung homogenate, 30-min incubation with (S)-(-)-[2'-14C]nicotine |
Why This Matters
This data provides a critical baseline for researchers establishing or validating in vitro nicotine metabolism models, ensuring accurate allocation of radiolabel or LC-MS signal to specific minor metabolites.
- [1] Tsai, M.C., et al. (1999). In vitro metabolism of (S)-(-)-[2'-14C]nicotine, using various tissue preparations of marmoset. Drug Metabolism and Drug Interactions, 15(2-3), 97-108. View Source
